1,2-Epoxyoctahydropentalene
CAS No.: 55449-70-2
Cat. No.: VC18443920
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55449-70-2 |
|---|---|
| Molecular Formula | C8H12O |
| Molecular Weight | 124.18 g/mol |
| IUPAC Name | 3-oxatricyclo[4.3.0.02,4]nonane |
| Standard InChI | InChI=1S/C8H12O/c1-2-5-4-7-8(9-7)6(5)3-1/h5-8H,1-4H2 |
| Standard InChI Key | WMSIDAPKDOLAKY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC3C(C2C1)O3 |
Introduction
Structural and Chemical Identity
1,2-Epoxyoctahydropentalene (C₈H₁₂O) features a bicyclo[3.3.0]octane skeleton with an epoxide functional group bridging the 1- and 2-positions. The molecule’s strain arises from the fused five-membered rings and the three-membered epoxide ring, which influences its reactivity in ring-opening and isomerization reactions. Key structural analogs, such as bicyclo[3.3.0]octene derivatives, have been studied extensively in the context of transition-metal-catalyzed transformations .
Synthetic Routes
Epoxidation of Diene Precursors
The synthesis of bicyclic epoxides often involves the epoxidation of conjugated dienes. For instance, 1,5-cyclooctadiene undergoes epoxidation using peroxides or catalytic oxidation systems to yield epoxide derivatives . A nickel-catalyzed isomerization of 1,5-cyclooctadiene to bicyclo[3.3.0]octene-2 has been reported with 99.5% selectivity under argon, suggesting a viable pathway to generate strained bicyclic systems . Subsequent epoxidation of such intermediates could yield 1,2-epoxyoctahydropentalene.
Table 1: Catalytic Systems for Bicyclic Compound Synthesis
Hydroxylation and Epoxide Formation
Hydroxylation of unsaturated bicyclic precursors represents another potential route. Studies on the hydroxylation of 1,2,3,3a,4-hexahydropentalene derivatives highlight the use of acidic or enzymatic conditions to introduce oxygen functionalities . For example, hydroxylation at the 1,2-positions followed by acid-catalyzed cyclization could yield the target epoxide.
Reactivity and Applications
Ring-Opening Reactions
The strained epoxide ring in 1,2-epoxyoctahydropentalene is susceptible to nucleophilic attack. Analogous compounds, such as bicyclo[3.2.1]octene epoxides, undergo ring-opening with halomethanes (e.g., CCl₄) in the presence of chromium or molybdenum catalysts to form trichloromethyl-substituted alcohols . These reactions are critical for synthesizing halogenated intermediates used in agrochemicals and pharmaceuticals.
Isomerization and Rearrangement
Transition-metal catalysts facilitate the isomerization of bicyclic epoxides. The Ni(acac)₂-Et₃Al₂Cl₃ system selectively isomerizes 1,5-cyclooctadiene to 1,4-cyclooctadiene at -30°C, demonstrating the potential to manipulate epoxide stereochemistry . Such processes could enable the synthesis of stereodefined 1,2-epoxyoctahydropentalene derivatives.
Analytical and Mechanistic Insights
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of bicyclic compounds, such as 3,8-dimethyl-1,5-cyclooctadiene, reveals retention times between 19.6–19.7 minutes and characteristic fragmentation patterns (e.g., m/z 136 for M⁺) . Similar methodologies could be applied to 1,2-epoxyoctahydropentalene, with expected molecular ion peaks at m/z 124 (C₈H₁₂O⁺).
Mechanistic Studies
EPR and IR spectroscopic studies on nickel-catalyzed systems indicate the formation of paramagnetic Ni(I) intermediates stabilized by π-coordinated ligands . These insights suggest that 1,2-epoxyoctahydropentalene might participate in analogous radical-mediated pathways during catalytic transformations.
Challenges and Future Directions
Catalyst Deactivation
A major limitation in bicyclic epoxide synthesis is catalyst deactivation due to product inhibition. For instance, nickel catalysts lose activity upon accumulation of 1,4-cyclooctadiene, necessitating solvent dilution (1,5-COD/toluene ratio < 0.19) to achieve 66–69% conversion . Similar strategies may improve yields in 1,2-epoxyoctahydropentalene synthesis.
Computational Modeling
Density functional theory (DFT) calculations could elucidate the epoxide’s strain energy and predict regioselectivity in ring-opening reactions. Comparative studies with bicyclo[3.2.1]octene epoxides () would provide valuable benchmarks.
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